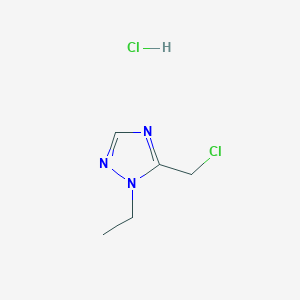![molecular formula C10H21NO2Si B3381700 4-[(Tert-butyldimethylsilyl)oxy]pyrrolidin-2-one CAS No. 262864-21-1](/img/structure/B3381700.png)
4-[(Tert-butyldimethylsilyl)oxy]pyrrolidin-2-one
Overview
Description
4-[(Tert-butyldimethylsilyl)oxy]pyrrolidin-2-one: is a chemical compound with the molecular formula C10H21NO2Si and a molecular weight of 215.36 g/mol . This compound is characterized by the presence of a pyrrolidin-2-one ring substituted with a tert-butyldimethylsilyl group at the 4-position. It is commonly used in organic synthesis and has various applications in scientific research.
Mechanism of Action
Target of Action
Similar compounds such as 4-[(tert-butyldimethylsilyl)oxy]benzaldehyde and (tert-Butyldimethylsilyloxy)acetaldehyde have been used in synthetic glycobiology , suggesting that the compound may interact with biological macromolecules involved in carbohydrate metabolism.
Mode of Action
It’s worth noting that (tert-butyldimethylsilyloxy)acetaldehyde, a related compound, can act both as an aldol donor and an aldol acceptor in the stereocontrolled production of erythrose . This suggests that 4-[(Tert-butyldimethylsilyl)oxy]pyrrolidin-2-one might also interact with its targets in a similar manner, potentially leading to changes in the stereochemistry of the resulting compounds.
Biochemical Pathways
Given the potential role of this compound in synthetic glycobiology , it might be involved in the manipulation of carbohydrate metabolism pathways.
Result of Action
Based on the potential role of similar compounds in synthetic glycobiology , it can be hypothesized that the compound might lead to alterations in the structure of carbohydrates or carbohydrate-derived compounds.
Action Environment
It’s worth noting that (tert-butyldimethylsilyloxy)acetaldehyde, a related compound, reacts rapidly with moisture, water, and protic solvents , suggesting that the presence of these substances in the environment might influence the action of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Tert-butyldimethylsilyl)oxy]pyrrolidin-2-one typically involves the protection of the hydroxyl group of pyrrolidin-2-one with a tert-butyldimethylsilyl group. This can be achieved using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine . The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and conditions but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-[(Tert-butyldimethylsilyl)oxy]pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The tert-butyldimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: In chemistry, 4-[(Tert-butyldimethylsilyl)oxy]pyrrolidin-2-one is used as a protecting group for hydroxyl functionalities during multi-step organic syntheses . It helps in preventing unwanted reactions at the hydroxyl site, allowing for selective transformations elsewhere in the molecule.
Biology and Medicine: The compound is utilized in the synthesis of biologically active molecules and pharmaceuticals. Its role as a protecting group is crucial in the preparation of complex drug molecules, ensuring the integrity of sensitive functional groups during synthesis.
Industry: In the industrial sector, this compound is employed in the production of fine chemicals and intermediates. Its stability and reactivity make it suitable for large-scale chemical manufacturing processes.
Comparison with Similar Compounds
- 4-[(Tert-butyldimethylsilyl)oxy]benzaldehyde
- 4-[(Tert-butyldimethylsilyl)oxy]-1-butanol
- 4-[(Tert-butyldimethylsilyl)oxy]methyl]aniline
Uniqueness: 4-[(Tert-butyldimethylsilyl)oxy]pyrrolidin-2-one is unique due to its pyrrolidin-2-one core, which imparts specific chemical properties and reactivity. Compared to similar compounds, it offers distinct advantages in terms of stability and selectivity as a protecting group in organic synthesis.
Properties
IUPAC Name |
4-[tert-butyl(dimethyl)silyl]oxypyrrolidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2Si/c1-10(2,3)14(4,5)13-8-6-9(12)11-7-8/h8H,6-7H2,1-5H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEVGOGJIDJYUNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CC(=O)NC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001196272 | |
| Record name | 4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2-pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001196272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
262864-21-1 | |
| Record name | 4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2-pyrrolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=262864-21-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2-pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001196272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[(tert-butyldimethylsilyl)oxy]pyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


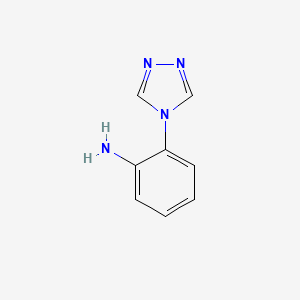
![Bicyclo[3.3.1]nonan-2-one](/img/structure/B3381625.png)
![1-[2-(1H-pyrazol-1-yl)phenyl]ethan-1-one](/img/structure/B3381630.png)
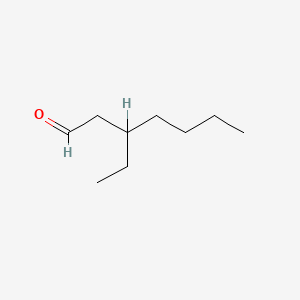
![(4-oxo[1]benzofuro[3,2-d]pyrimidin-3(4H)-yl)acetic acid](/img/structure/B3381634.png)


![methyl 2-[3-(chlorosulfonyl)phenyl]acetate](/img/structure/B3381660.png)
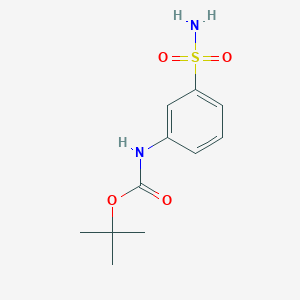
![. 6,7-Dihydro-4H-pyrano[4,3-D]thiazole-2-carboxylic acid, lithium](/img/structure/B3381671.png)
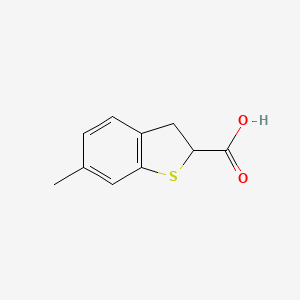
![2-[4-(Methylsulfamoyl)phenyl]acetic acid](/img/structure/B3381679.png)

